molecular formula C11H12O2 B13271366 4-Cyclopropanecarbonyl-3-methylphenol

4-Cyclopropanecarbonyl-3-methylphenol

Cat. No.: B13271366
M. Wt: 176.21 g/mol
InChI Key: UFUDSZVBNNRTRR-UHFFFAOYSA-N
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Description

4-Cyclopropanecarbonyl-3-methylphenol is an organic compound with the molecular formula C₁₁H₁₂O₂. It is characterized by a cyclopropane ring attached to a carbonyl group, which is further connected to a phenol ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropanecarbonyl-3-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylphenol with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropanecarbonyl-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Cyclopropanecarbonyl-3-methylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropanecarbonyl-3-methylphenol involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to the phenol group, which can donate hydrogen atoms to neutralize free radicals. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropanecarbonyl-3-methylphenol is unique due to the presence of both the cyclopropane ring and the carbonyl group, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

cyclopropyl-(4-hydroxy-2-methylphenyl)methanone

InChI

InChI=1S/C11H12O2/c1-7-6-9(12)4-5-10(7)11(13)8-2-3-8/h4-6,8,12H,2-3H2,1H3

InChI Key

UFUDSZVBNNRTRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)C2CC2

Origin of Product

United States

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